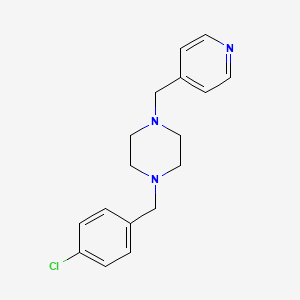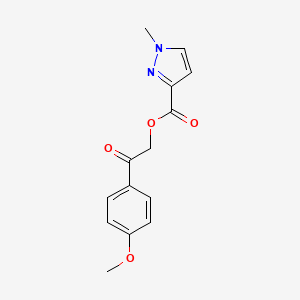![molecular formula C13H9ClF3N3S B10951054 3-Chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10951054.png)
3-Chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Chlorination and methylation: These steps introduce the chlorine and methyl groups at the desired positions on the core structure.
Attachment of the thienyl group: This is typically done through a coupling reaction with a thienyl precursor.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE can be compared with similar compounds such as:
3-CHLORO-2-METHYL-1-PROPENE: This compound has a simpler structure and different reactivity.
2-AMINO-3-CHLORO-5-TRIFLUOROMETHYL-PYRIDINE: This compound shares some structural similarities but has different functional groups and properties.
3-(5-CHLORO-2-THIENYL)-1-METHYL-4,5-DIHYDRO-1H-PYRAZOLE: This compound has a related core structure but differs in the attached groups.
The uniqueness of 3-CHLORO-2-METHYL-5-(5-METHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of functional groups and the resulting properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H9ClF3N3S |
|---|---|
Molecular Weight |
331.74 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9ClF3N3S/c1-6-3-4-9(21-6)8-5-10(13(15,16)17)20-12(18-8)11(14)7(2)19-20/h3-5H,1-2H3 |
InChI Key |
LDFAABUTNQGMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-ethoxyphenoxy)methyl]-N-phenylbenzamide](/img/structure/B10950972.png)
![5-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10950974.png)
![2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10950996.png)

![2,4-Difluorophenyl [(9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether](/img/structure/B10951006.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951008.png)
![ethyl 4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10951013.png)
![ethyl 9-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10951020.png)
![2,3-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10951034.png)
![1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10951035.png)
![7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10951038.png)
![1-(difluoromethyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B10951042.png)

![3,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10951065.png)
